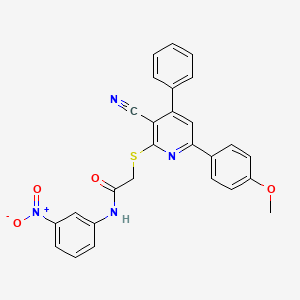

2-((3-Cyano-6-(4-methoxyphenyl)-4-phenylpyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide

CAS No.:

Cat. No.: VC15832515

Molecular Formula: C27H20N4O4S

Molecular Weight: 496.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H20N4O4S |

|---|---|

| Molecular Weight | 496.5 g/mol |

| IUPAC Name | 2-[3-cyano-6-(4-methoxyphenyl)-4-phenylpyridin-2-yl]sulfanyl-N-(3-nitrophenyl)acetamide |

| Standard InChI | InChI=1S/C27H20N4O4S/c1-35-22-12-10-19(11-13-22)25-15-23(18-6-3-2-4-7-18)24(16-28)27(30-25)36-17-26(32)29-20-8-5-9-21(14-20)31(33)34/h2-15H,17H2,1H3,(H,29,32) |

| Standard InChI Key | NTKYAJARSNDXID-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)SCC(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |

Introduction

Synthesis and Preparation

The synthesis of such compounds typically involves multi-step reactions, including the formation of the pyridine core, introduction of the cyano and methoxyphenyl groups, and finally, the attachment of the nitrophenyl acetamide moiety. Common methods involve the use of commercially available reagents and catalysts to facilitate these transformations.

Biological Activity

While specific biological activity data for 2-((3-Cyano-6-(4-methoxyphenyl)-4-phenylpyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide is not available, compounds with similar structures have shown potential as inhibitors or modulators of various biological targets. For example, related molecules have been explored for their anti-inflammatory properties, such as inhibiting enzymes like 5-lipoxygenase (5-LOX) .

Data Table for Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume